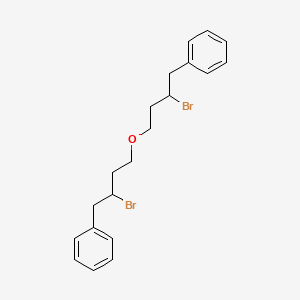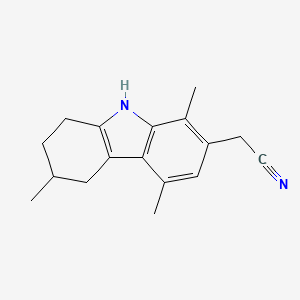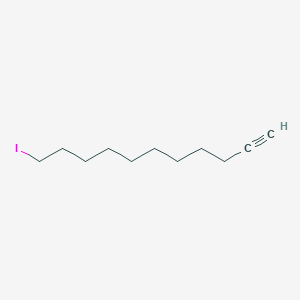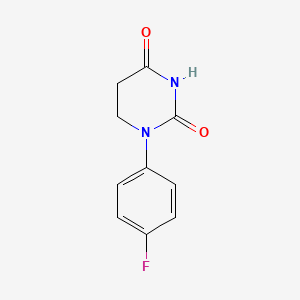![molecular formula C21H26N2O B14010439 3-[[(5-tert-Butyl-2-hydroxy[1,1'-biphenyl]-3-yl)methyl](methyl)amino]propanenitrile CAS No. 35687-07-1](/img/structure/B14010439.png)
3-[[(5-tert-Butyl-2-hydroxy[1,1'-biphenyl]-3-yl)methyl](methyl)amino]propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(5-tert-Butyl-2-hydroxy[1,1’-biphenyl]-3-yl)methylamino]propanenitrile is a complex organic compound with a biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-tert-Butyl-2-hydroxy[1,1’-biphenyl]-3-yl)methylamino]propanenitrile typically involves multiple steps. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-[(5-tert-Butyl-2-hydroxy[1,1’-biphenyl]-3-yl)methylamino]propanenitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the biphenyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and nucleophiles like sodium azide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-[(5-tert-Butyl-2-hydroxy[1,1’-biphenyl]-3-yl)methylamino]propanenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[(5-tert-Butyl-2-hydroxy[1,1’-biphenyl]-3-yl)methylamino]propanenitrile involves its interaction with specific molecular targets. The biphenyl structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
3-[(5-tert-Butyl-2-hydroxy[1,1’-biphenyl]-3-yl)methylamino]propanenitrile is unique due to its specific biphenyl structure and the presence of both hydroxy and amino functional groups
Propiedades
Número CAS |
35687-07-1 |
|---|---|
Fórmula molecular |
C21H26N2O |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
3-[(5-tert-butyl-2-hydroxy-3-phenylphenyl)methyl-methylamino]propanenitrile |
InChI |
InChI=1S/C21H26N2O/c1-21(2,3)18-13-17(15-23(4)12-8-11-22)20(24)19(14-18)16-9-6-5-7-10-16/h5-7,9-10,13-14,24H,8,12,15H2,1-4H3 |
Clave InChI |
RMJBSQWMQBQVGK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C(=C1)C2=CC=CC=C2)O)CN(C)CCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5H-Indeno[1,2-c]pyridazine](/img/structure/B14010371.png)

![4-[(2,6-diamino-5-phenyldiazenylpyridin-3-yl)diazenyl]-N-pyrimidin-2-ylbenzenesulfonamide](/img/structure/B14010388.png)
![3,5-dibromo-N-[(4-chlorophenyl)methyl]-2-hydroxybenzamide](/img/structure/B14010395.png)



![2-(3-Methylphenyl)-2,3-dihydrochromeno[2,3-d]pyrimidin-4-one](/img/structure/B14010415.png)


![[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[[(1S,5R)-8-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl]sulfanyl]acetate;chloride](/img/structure/B14010433.png)


